![molecular formula C13H26ClN B1459165 (1-Cyclohexylcyclohexyl)methanamine hydrochloride CAS No. 854707-91-8](/img/structure/B1459165.png)
(1-Cyclohexylcyclohexyl)methanamine hydrochloride
Overview
Description
(1-Cyclohexylcyclohexyl)methanamine hydrochloride is a synthetic compound . It has a molecular formula of C13H26ClN and a molecular weight of 231.81 g/mol . It appears as a powder .
Molecular Structure Analysis
The IUPAC name for this compound is (1-cyclohexylcyclohexyl)methanamine; hydrochloride . The Standard InchI is InChI=1S/C13H25N.ClH/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12;/h12H-1-11-14H2;1H . The SMILES structure is C1CCC(CC1)C2(CCCCC2)CN.Cl .Physical And Chemical Properties Analysis
(1-Cyclohexylcyclohexyl)methanamine hydrochloride appears as a powder . The melting point, boiling point, and theoretical density are not available . The compound should be stored at room temperature .Scientific Research Applications
Analytical Method Development and Biological Matrices Analysis
A study focused on the characterization and analytical method development for psychoactive arylcyclohexylamines, highlighting the importance of these compounds in forensic and toxicological analysis. The research presented a qualitative and quantitative method using liquid chromatography (HPLC) and mass spectrometry for determining such compounds in biological fluids like blood, urine, and vitreous humor, demonstrating the relevance of cyclohexylamine derivatives in analytical chemistry and toxicology (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Synthesis and Chemical Reactivity Studies
Another area of application is in the synthesis of novel compounds and understanding their chemical reactivity. Research on the synthesis of N′-substituted N-(1-phenylcyclopentylmethyl)oxamides, which are structurally similar to "(1-Cyclohexylcyclohexyl)methanamine hydrochloride," demonstrates the ongoing interest in cyclohexylamine derivatives for developing new molecules with potential biological activities (Aghekyan, Panosyan, & Markaryan, 2013).
Neuropharmacological Research
Cyclohexylamine derivatives serve as structural templates in neuropharmacological research, particularly in the study of psychoactive substances. The synthesis and analytical characterization of PCP and PCPy analogues, as well as their intermediates, underscore the importance of these compounds in developing new neuroactive drugs and understanding their mechanisms of action (Wallach, De Paoli, Adejare, & Brandt, 2014).
Drug Development
The synthesis and application of cyclohexylamine derivatives extend to drug development, especially in the context of antidepressants. The synthesis of sertraline hydrochloride, a potent antidepressant, involves similar chemical frameworks, highlighting the role of cyclohexylamine derivatives in the pharmaceutical industry (Vukics, Fodor, Fischer, Fellegvári, & Lévai, 2002).
Mechanism of Action
The mechanism of action for (1-Cyclohexylcyclohexyl)methanamine hydrochloride is not specified in the search results. This could be due to the compound’s synthetic nature and its potential use in various scientific fields.
Safety and Hazards
The safety information signal word for this compound is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . There are several precautionary statements associated with this compound, including P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .
properties
IUPAC Name |
(1-cyclohexylcyclohexyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N.ClH/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12;/h12H,1-11,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFOGMNAHNFCQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2(CCCCC2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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